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Compound of Interest

Compound Name:
2-Bromo-4-fluorophenyl

chloroformate

Cat. No.: B13203154 Get Quote

Strategic Utilization in Medicinal Chemistry & Scaffold
Design
Executive Summary
In the landscape of modern drug discovery, 2-Bromo-4-fluorophenyl chloroformate (CAS

1528476-20-1) serves as a high-value electrophilic intermediate. It functions not merely as a

protecting group precursor but as a dual-functional scaffold enabler. Its structure integrates a

reactive chloroformate moiety for rapid nucleophilic capture (forming carbamates or

carbonates) with an ortho-bromo handle primed for subsequent palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthesis protocols, and specific utility in constructing biaryl pharmacophores, emphasizing the

electronic and steric roles of the halogen substituents.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The unique reactivity of this compound stems from the interplay between the electron-

withdrawing fluorine at the para position and the bulky, labile bromine at the ortho position.
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Table 1: Key Chemical Constants
Property Specification

IUPAC Name 2-Bromo-4-fluorophenyl carbonochloridate

CAS Number 1528476-20-1

Molecular Formula C₇H₃BrClFNO₂

Molecular Weight 253.45 g/mol

Physical State
Colorless to pale yellow liquid (or low-melting

solid)

Boiling Point ~245°C (Predicted at 760 mmHg)

Density ~1.8 g/cm³ (Predicted)

Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate

Stability
Moisture Sensitive (Hydrolyzes to release HCl

and CO₂)

Storage 2–8°C, under Argon/Nitrogen, desiccated

Structural Analysis & Reactivity Logic
Electronic Effects

Chloroformate Electrophilicity: The phenyl ring acts as an electron sink. The para-fluorine

atom ($ \sigma_p \approx 0.06

\sigma_o $ inductive) exert a combined electron-withdrawing effect (–I), making the carbonyl
carbon significantly more electrophilic than in unsubstituted phenyl chloroformate. This
results in rapid reaction kinetics with amines and alcohols.

Leaving Group Ability: Upon nucleophilic attack at the carbonyl, the 2-bromo-4-

fluorophenoxide ion is a stable leaving group ($ \text{p}K_a $ of parent phenol

7.5–8.0), facilitating substitution.

The Ortho-Bromo Advantage
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The ortho-bromine substituent is the critical differentiator. It provides:

Steric Protection: It slightly retards hydrolysis by shielding the carbonyl from incidental water

attack during handling.

Orthogonal Reactivity: Unlike simple protecting groups (e.g., Cbz, Fmoc), the aryl bromide

remains intact during carbamate formation, allowing for late-stage diversification via cross-

coupling reactions to generate biaryl ethers or amines.

Synthesis & Production
While commercially available, in situ preparation is often preferred to ensure maximum purity

and avoid hydrolysis degradation. The Triphosgene Method is the industry standard for safety

and stoichiometry control.

Protocol: Preparation from 2-Bromo-4-fluorophenol
Reagents: 2-Bromo-4-fluorophenol (1.0 equiv), Triphosgene (0.34 equiv), Triethylamine (1.05

equiv), DCM (anhydrous).

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and N₂ inlet.

Solvation: Dissolve 2-Bromo-4-fluorophenol in anhydrous DCM (0.2 M concentration). Cool

to 0°C.

Activation: Dissolve Triphosgene in a separate volume of DCM. Add this solution dropwise to

the phenol mixture.

Base Addition:Slowly add Triethylamine (dissolved in DCM) over 30 minutes. Critical:

Exothermic reaction. Maintain temp < 5°C to prevent decomposition.

Completion: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor

conversion by TLC (quench aliquot with MeOH; look for methyl carbamate).

Workup: Remove solvent under reduced pressure (keep bath < 40°C). The residue is the

crude chloroformate, typically used directly in the next step.
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Applications in Medicinal Chemistry
Carbamate Linker Synthesis
The primary application is derivatizing amines to form carbamates. These are often used as

prodrugs or as stable linkers in PROTACs (Proteolysis Targeting Chimeras).

Reaction: $ \text{R-NH}_2 + \text{Ar-OCOCl} \xrightarrow{\text{Base}} \text{R-NH-COO-Ar} $

"Scaffold Hopping" via Cross-Coupling
Once the carbamate is formed, the ortho-bromide allows the phenyl ring to be elaborated into a

biaryl system. This is particularly useful for synthesizing biphenyl carbamates which are

privileged structures in inhibitors of fatty acid amide hydrolase (FAAH) and muscarinic

receptors.

Visualization: Synthetic Workflow
The following diagram illustrates the dual-phase utility of the molecule: first as an electrophile,

then as a coupling partner.

Phase 1: Electrophilic Capture Phase 2: Divergent Synthesis
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 + Amine, Base
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(R-NH2)

Suzuki Coupling
(Ar-B(OH)2 / Pd Cat)

Biaryl Carbamate
(Bioactive Scaffold)

 Cross-Coupling
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Figure 1: Stepwise synthetic logic transforming the phenol precursor into a complex biaryl

pharmacophore via the chloroformate intermediate.
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Experimental Protocol: Carbamate Formation
Objective: Synthesis of tert-butyl N-(2-bromo-4-fluorophenyl)carbamate (or similar derivative).

Preparation: Dissolve the target amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.2

equiv) in anhydrous THF.

Addition: Cool solution to 0°C. Add a solution of 2-Bromo-4-fluorophenyl chloroformate
(1.1 equiv) in THF dropwise.

Reaction: Stir at 0°C for 30 minutes, then warm to RT.

Monitoring: Monitor by LCMS. The bromine isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) provides a

distinct mass signature ($ M $ and $ M+2 $) to confirm product formation.

Quench: Add saturated aqueous NaHCO₃.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄.

Purification: Flash chromatography (Hexanes/EtOAc).

Safety & Handling (HSE)
This compound poses specific hazards due to the chloroformate functionality. It is a

Lachrymator and Corrosive.

Hazard Mitigation Table
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Hazard Class Risk Description Mitigation Protocol

Hydrolysis
Releases HCl gas and CO₂

upon contact with moisture.[1]

Store in tightly sealed vials

with Teflon liners. Open only in

a desiccated glovebox or

under N₂ flow.

Inhalation
Toxic; causes severe

respiratory irritation.

Mandatory: Fume hood

utilization. Do not use on open

bench.

Skin/Eye Corrosive; causes burns.[1][2]

Wear nitrile gloves (double

gloving recommended) and

chemical splash goggles.

Pressure
CO₂ buildup in storage

containers.

Store cold (4°C). Vent

containers carefully if stored

for long periods.

Handling Workflow Diagram
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Storage: 4°C, Inert Gas

Visual Check:
Precipitate? Pressure?

Transport to Fume Hood
(Secondary Containment)

PPE: Goggles, Lab Coat,
Double Nitrile Gloves

Dispense/Weigh
(Avoid Humidity)

Quench Excess:
MeOH or aq. NaHCO3

Dispose: Halogenated Waste
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Figure 2: Mandatory safety workflow for handling reactive chloroformates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. lobachemie.com [lobachemie.com]

To cite this document: BenchChem. [Technical Whitepaper: 2-Bromo-4-fluorophenyl
Chloroformate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13203154#2-bromo-4-fluorophenyl-chloroformate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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